molecular formula C14H16ClN3O3 B2487598 5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide CAS No. 1219844-90-2

5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Cat. No.: B2487598
CAS No.: 1219844-90-2
M. Wt: 309.75
InChI Key: NIQJYQRQPCWINA-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a hydroxyethyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1H-pyrazole with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Substitution on the benzamide core: The 2-methoxybenzamide is chlorinated using thionyl chloride to introduce the chloro group at the 5-position.

    Coupling reaction: The chlorinated benzamide is then coupled with the hydroxyethyl-pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole-2-carboxylic acid: Shares the chloro and carboxamide functional groups but differs in the core structure.

    N-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxamide: Similar pyrazole and hydroxyethyl groups but lacks the benzamide core.

Uniqueness

5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[2-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-9-7-13(18(17-9)5-6-19)16-14(20)11-8-10(15)3-4-12(11)21-2/h3-4,7-8,19H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQJYQRQPCWINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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